molecular formula C19H17FN2O B2556589 2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 922994-10-3

2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2556589
CAS No.: 922994-10-3
M. Wt: 308.356
InChI Key: NTFJLDAOEXMZAI-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone core substituted with a 2,5-dimethylbenzyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 4-fluorophenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyridazinone core, followed by the addition of the desired benzyl and phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods typically focus on improving yield, purity, and scalability. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylbenzyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the fluorine atom on the phenyl ring.

    2-(2,5-dimethylbenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of fluorine on the phenyl ring.

    2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one: Similar structure with a methyl group instead of fluorine on the phenyl ring.

Uniqueness

The presence of the 4-fluorophenyl group in 2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-13-3-4-14(2)16(11-13)12-22-19(23)10-9-18(21-22)15-5-7-17(20)8-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFJLDAOEXMZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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